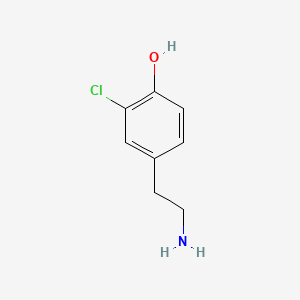

4-(2-Aminoethyl)-2-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-aminoethyl)-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATRCWZBGYJZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630246 | |

| Record name | 4-(2-Aminoethyl)-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32560-53-5 | |

| Record name | 4-(2-Aminoethyl)-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(2-Aminoethyl)-2-chlorophenol: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 4-(2-Aminoethyl)-2-chlorophenol, a valuable building block in pharmaceutical and chemical research. The synthesis commences with the commercially available starting material, 3-chloro-4-hydroxybenzaldehyde, and proceeds through a two-step sequence involving a Henry reaction followed by a reduction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its replication and optimization in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde is a two-step process:

-

Step 1: Henry Reaction (Nitroaldol Condensation) The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with nitromethane in the presence of a base catalyst. This reaction, known as the Henry reaction, forms a β-nitroalcohol intermediate which subsequently undergoes dehydration to yield 2-chloro-4-(2-nitrovinyl)phenol.

-

Step 2: Reduction of the Nitrovinyl Group The final step is the reduction of the nitrovinyl group in 2-chloro-4-(2-nitrovinyl)phenol to a primary amine, affording the target compound, this compound. This transformation can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(2-nitrovinyl)phenol

Reaction: 3-Chloro-4-hydroxybenzaldehyde + Nitromethane → 2-Chloro-4-(2-nitrovinyl)phenol

Materials:

-

3-Chloro-4-hydroxybenzaldehyde

-

Nitromethane

-

Ammonium acetate (or other suitable base catalyst)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

Procedure: A mixture of 3-chloro-4-hydroxybenzaldehyde, a slight excess of nitromethane, and a catalytic amount of ammonium acetate in glacial acetic acid is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-chloro-4-(2-nitrovinyl)phenol.

Step 2: Synthesis of this compound

Reaction: 2-Chloro-4-(2-nitrovinyl)phenol + LiAlH₄ → this compound

Materials:

-

2-Chloro-4-(2-nitrovinyl)phenol

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Sodium sulfate (for work-up)

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

Procedure: A solution of 2-chloro-4-(2-nitrovinyl)phenol in anhydrous THF is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. For purification, the crude amine can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent (e.g., ether or ethanol). The hydrochloride salt can then be collected by filtration and, if necessary, recrystallized. The free base can be regenerated by treatment with a base.

Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents/Solvents | Typical Yield (%) |

| 1 | 3-Chloro-4-hydroxybenzaldehyde | 2-Chloro-4-(2-nitrovinyl)phenol | Nitromethane, Ammonium acetate, Acetic acid | 70-85 |

| 2 | 2-Chloro-4-(2-nitrovinyl)phenol | This compound | LiAlH₄, THF | 60-75 |

Experimental Workflow and Logic

The logical progression of the synthesis is based on established and reliable organic transformations. The workflow is designed to be efficient and to facilitate the purification of intermediates and the final product.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. The described two-step synthesis, starting from 3-chloro-4-hydroxybenzaldehyde, utilizes well-established organic reactions, making it a reliable method for obtaining this valuable compound. The detailed experimental protocols and expected quantitative data serve as a solid foundation for researchers and professionals in the field of drug development and chemical synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(2-Aminoethyl)-2-chlorophenol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also draws upon information from closely related compounds to infer potential characteristics and methodologies.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 32560-53-5, is a substituted phenol derivative. Its structure features a phenol ring with a chloro group at position 2 and an aminoethyl group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| CAS Number | 32560-53-5 | [2] |

| Appearance | Not reported | Data not available in the reviewed literature. |

| Melting Point | Not reported | Experimental data not found. |

| Boiling Point | Not reported | Experimental data not found. |

| Solubility | Not reported | Experimental data not found. Likely soluble in organic solvents. |

| pKa | Not reported | Data not available. The phenolic hydroxyl and the amino group will have distinct pKa values. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations, such as the reduction of a corresponding nitro compound. A potential precursor, 2-chloro-4-(2-nitroethyl)phenol, could be synthesized and subsequently reduced to yield the target compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 2-chloro-4-(2-nitrovinyl)phenol

This intermediate could potentially be synthesized via a Henry reaction between 2-chloro-4-hydroxybenzaldehyde and nitroethane.

Step 2: Reduction of 2-chloro-4-(2-nitrovinyl)phenol to this compound

The nitrovinyl intermediate could then be reduced to the corresponding aminoethyl compound.

-

Reaction: A solution of 2-chloro-4-(2-nitrovinyl)phenol in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature (e.g., 0 °C).

-

Work-up: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted using an appropriate solvent system.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Note: This is a hypothetical protocol and would require optimization and experimental validation. The handling of reagents like lithium aluminum hydride requires strict anhydrous conditions and appropriate safety precautions.

Synthesis Workflow Diagram

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Toxicological Profile

Direct experimental data on the biological activity and toxicology of this compound is scarce. However, the structural motifs present in the molecule, namely the chlorophenol and phenethylamine moieties, suggest potential areas of biological relevance.

Inferred Biological Activity

-

Adrenergic/Dopaminergic Activity: The phenethylamine skeleton is a core structure in many neurotransmitters and psychoactive compounds. It is plausible that this compound could interact with adrenergic or dopaminergic receptors, although this has not been experimentally verified.

-

Antimicrobial/Antifungal Activity: Phenolic compounds, including chlorophenols, are known to exhibit antimicrobial and antifungal properties. The presence of the chlorine atom may enhance this activity.

-

Intermediate for Pharmaceutical Synthesis: The compound has been utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as 1,3,5-triazine derivatives which have been investigated for their anti-inflammatory and anticancer activities.[1][3]

Toxicological Considerations

The toxicology of this compound has not been specifically reported. However, chlorophenols as a class are known to be toxic. For instance, the related compound 4-amino-2-chlorophenol has been shown to be a nephrotoxicant in vitro. It is therefore reasonable to assume that this compound should be handled with care, assuming it may possess significant toxicity.

Spectroscopic Data

While a dedicated full spectroscopic analysis of this compound is not available in the reviewed literature, a ¹H NMR spectrum of a derivative has been published.

Table 2: Spectroscopic Data for a Derivative of this compound

| Data Type | Description | Source |

| ¹H NMR | A ¹H NMR spectrum for a 1,3,5-triazine derivative of this compound in CD₃OD showed characteristic signals for the aminoethyl chain. | [3] |

Further experimental analysis, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, would be required for a complete structural characterization of this compound.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and as a synthetic intermediate. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, a detailed and validated synthetic protocol, and its biological and toxicological profile. The information presented in this guide is based on the limited available data and inferences drawn from related chemical structures. Further research is warranted to fully characterize this compound and explore its potential applications. Researchers working with this compound should exercise caution and perform thorough characterization and safety assessments.

References

An In-depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol: Molecular Structure, Characterization, and Biological Prospects

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a chlorinated phenol ring and an aminoethyl side chain, suggests possible interactions with biological systems. This technical guide provides a detailed overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected characterization data. Additionally, it explores potential biological activities based on related compounds.

Molecular Structure and Identification

The molecular structure of this compound consists of a phenol ring chlorinated at the second position and substituted with a 2-aminoethyl group at the fourth position.

Key Identifiers:

| Identifier | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 32560-53-5 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Hydrochloride Salt CAS | 35607-19-3 | |

| Hydrochloride Molecular Formula | C₈H₁₁Cl₂NO | |

| Hydrochloride Molecular Weight | 208.08 g/mol |

Physicochemical Properties (Predicted)

While experimental data is scarce, the following properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value | Notes |

| Melting Point | Not available | Likely a solid at room temperature. |

| Boiling Point | ~275-285 °C | Based on similar substituted phenols. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The polar phenol and amino groups suggest some water solubility, while the chlorinated aromatic ring indicates solubility in organic solvents. |

| pKa | Phenolic proton: ~9-10; Amino group: ~9-10 | Estimated based on pKa values of chlorophenols and phenylethylamines. |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for similar compounds, such as the synthesis of tyramine (4-(2-aminoethyl)phenol)[2]. A potential starting material is 2-chloro-4-(2-hydroxyethyl)phenol. The synthesis would likely involve two key steps: conversion of the hydroxyl group to a better leaving group and subsequent amination.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Chloro-4-(2-bromoethyl)phenol

-

To a solution of 2-chloro-4-(2-hydroxyethyl)phenol in a suitable solvent (e.g., toluene), add an excess of hydrobromic acid.

-

Heat the reaction mixture to reflux for several hours, with continuous removal of water.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-4-(2-bromoethyl)phenol in a methanolic solution of ammonia.

-

Seal the reaction vessel and stir at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Predicted Characterization Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | d | 1H | Ar-H |

| ~ 7.0 | dd | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 5.5 | br s | 1H | -OH |

| ~ 3.0 | t | 2H | -CH₂-NH₂ |

| ~ 2.8 | t | 2H | Ar-CH₂- |

| ~ 1.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 150 | C-OH |

| ~ 130 | C-Cl |

| ~ 129 | Ar-C |

| ~ 128 | Ar-C |

| ~ 116 | Ar-C |

| ~ 115 | Ar-C |

| ~ 42 | -CH₂-NH₂ |

| ~ 38 | Ar-CH₂- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~ 1600, 1500 | Aromatic C=C stretching |

| ~ 1250 | C-O stretching |

| ~ 1050 | C-N stretching |

| ~ 800-700 | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 171/173 | [M]⁺ (isotopic pattern for one chlorine) |

| 142/144 | [M - CH₂NH₂]⁺ |

| 127 | [M - C₂H₄NH₂]⁺ |

Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is outlined below.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural motifs suggest several areas for investigation.

-

Antimicrobial and Antifungal Activity: Various aminophenol derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[3][4] The presence of the chlorophenol moiety in the target molecule may enhance these properties.

-

Enzyme Inhibition: Certain aminophenol derivatives have shown potential as enzyme inhibitors, for instance, in the context of diabetes research by inhibiting α-amylase and α-glucosidase.[3][4]

-

Cytotoxicity and Anticancer Potential: The interaction of similar compounds with DNA suggests that this compound could be investigated for its cytotoxic effects and potential as an anticancer agent.[3][4]

-

Nephrotoxicity: It is important to note that some chlorinated aminophenols have been shown to exhibit nephrotoxicity in vitro.[5] Any investigation into the biological effects of this compound should include a thorough toxicological assessment.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of similar compounds.

Conclusion

This compound represents an interesting, yet underexplored, molecule. This guide provides a foundational framework for its synthesis and characterization based on predictive data and established chemical principles. The potential for biological activity, inferred from structurally related compounds, warrants further investigation. Researchers are encouraged to use this document as a starting point for their studies, with the understanding that experimental validation of the predicted data is essential.

References

- 1. This compound | 32560-53-5 [chemicalbook.com]

- 2. RU2218326C2 - Method for preparing 4-(2-aminoethyl)phenol - Google Patents [patents.google.com]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 4. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Aminoethyl)-2-chlorophenol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-(2-Aminoethyl)-2-chlorophenol hydrochloride (CAS No: 35607-19-3). Due to the limited publicly available data for this specific molecule, this document also incorporates information from structurally related compounds, including its parent compound tyramine and other chlorinated phenols and phenylethylamines, to offer a predictive assessment of its physicochemical characteristics, potential biological activity, and toxicological profile. All data derived from analogous compounds is clearly indicated. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Directly available data for this compound hydrochloride is limited. The following table summarizes the known properties of the target compound and compares them with its non-chlorinated parent compound, tyramine hydrochloride, to provide context.

| Property | This compound Hydrochloride | Tyramine Hydrochloride (Analogue) | Data Source |

| CAS Number | 35607-19-3 | 60-19-5 | Internal Database |

| Molecular Formula | C₈H₁₁Cl₂NO | C H₁₂ClNO | PubChem |

| Molecular Weight | 208.08 g/mol | 173.64 g/mol | PubChem |

| Appearance | Not specified | Solid | PubChem |

| Melting Point | Not specified | 269 °C | PubChem |

| Solubility | Not specified | Soluble in water | PubChem |

| pKa | Not specified | 9.6 (amino group), 10.5 (phenolic hydroxyl) (estimated) | PubChem |

Synthesis and Analytical Protocols

Postulated Synthetic Pathway

A potential synthesis could involve the chlorination of a suitable tyramine precursor, followed by deprotection, or the reduction of a chlorinated nitrostyrene derivative. A generalized workflow for the synthesis of 2-aminoethylphenols often involves the reduction of a corresponding nitrovinylphenol.

Diagram: Postulated Synthesis Workflow

Caption: A potential synthetic route to this compound HCl.

General Experimental Protocol for Reduction of a Nitrovinylphenol (Analogous Synthesis)

The following is a generalized protocol for the reduction of a nitrovinylphenol to the corresponding aminoethylphenol, which could be adapted for the synthesis of the title compound.

-

Reaction Setup: A solution of the 2-chloro-4-hydroxy-β-nitrostyrene intermediate in a suitable solvent (e.g., THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is cautiously added portion-wise to the stirred solution at a controlled temperature (typically 0 °C).

-

Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

-

Workup: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Analytical Characterization

The characterization of this compound hydrochloride would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Pharmacological Profile (Inferred)

There is no specific pharmacological data available for this compound hydrochloride. However, its structure as a phenylethylamine derivative suggests potential activity as a modulator of monoamine neurotransmitter systems.

Mechanism of Action (Hypothesized)

The parent compound, tyramine, is a known trace amine that can act as a releasing agent for catecholamines such as dopamine, norepinephrine, and epinephrine.[1] It exerts its effects by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.[2] It is plausible that this compound hydrochloride could share a similar mechanism of action, potentially with altered potency or selectivity due to the presence of the chlorine atom.

Diagram: Hypothesized Signaling Pathway

References

An In-depth Technical Guide on 4-(2-Aminoethyl)-2-chlorophenol and Related Compounds

Introduction

This technical guide provides a comprehensive overview of the available scientific information for 4-(2-Aminoethyl)-2-chlorophenol, specifically addressing its hydrochloride salt (CAS number 35607-19-3). Due to the limited publicly available data on this specific molecule, this document also furnishes an in-depth analysis of the closely related and more extensively studied compound, 4-Amino-2-chlorophenol. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting chemical properties, synthesis protocols, toxicological data, and relevant biological pathways.

Physicochemical Properties

While detailed experimental data for this compound is scarce, its hydrochloride salt is commercially available as a research chemical.[1] The properties of this salt, alongside the more thoroughly characterized 4-Amino-2-chlorophenol, are summarized below.

Table 1: Physicochemical Properties of this compound hydrochloride

| Property | Value | Source |

| CAS Number | 35607-19-3 | [1][2][3] |

| Molecular Formula | C8H11Cl2NO | [1] |

| Molecular Weight | 208.08 g/mol | [1] |

| IUPAC Name | This compound;hydrochloride | [1] |

| InChI Key | GIDNAFCPCGFSKQ-UHFFFAOYSA-N | [1] |

| Physical State | Solid (presumed) | |

| Purity | Typically ≥95% | [1] |

| Primary Use | Research compound for in-vitro studies | [1] |

Table 2: Physicochemical Properties of 4-Amino-2-chlorophenol

| Property | Value | Source |

| CAS Number | 3964-52-1 | [4] |

| Molecular Formula | C6H6ClNO | [4] |

| Molecular Weight | 143.57 g/mol | [4] |

| IUPAC Name | 4-amino-2-chlorophenol | [4] |

| Synonyms | 3-Chloro-4-hydroxyaniline, 2-Chloro-4-aminophenol | [4] |

| Melting Point | 144-147 °C | [5] |

| Appearance | Tan solid | [5] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-Amino-2-chlorophenol

This protocol is based on the catalytic hydrogenation of 2-chloro-4-nitrophenol.

Materials:

-

2-chloro-4-nitrophenol (86.8 g)

-

Tetrahydrofuran (THF) (200 ml)

-

Raney nickel catalyst (2 g)

-

Hydrogen gas

-

Parr shaker apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Ether (for recrystallization)

Procedure:

-

A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran is prepared.

-

2 g of Raney nickel catalyst is added to the solution.

-

The mixture is hydrogenated in a Parr shaker under a hydrogen pressure of 50 p.s.i.

-

Upon completion of the reaction, the mixture is filtered to remove the Raney nickel catalyst.

-

The solvent (THF) is evaporated from the filtrate using a rotary evaporator.

-

The resulting residue is recrystallized from ether to yield 4-amino-2-chlorophenol as a tan solid.[5]

Generalized Experimental Workflow for Aminophenol Synthesis

The following diagram illustrates a general workflow for the synthesis of aminophenols from nitroaromatic compounds, a common strategy in medicinal chemistry.

Toxicological Profile

Extensive toxicological data for this compound is not available. However, 4-Amino-2-chlorophenol has undergone more significant toxicological evaluation.

Table 3: Summary of Toxicological Data for 4-Amino-2-chlorophenol

| Endpoint | Species | Route | Observation | Source |

| Acute Toxicity | Rat (Male, Fischer 344) | Intraperitoneal | LD50 between 0.8 and 1.2 mmol/kg | [6] |

| Subchronic Toxicity (13 weeks) | Rat | Oral (diet) | Enlarged spleens, thickened forestomach walls, hyperplasia of the forestomach and urinary bladder at high doses. | [6] |

| Carcinogenicity (2 years) | Mouse | Oral (diet) | Increased incidence of squamous cell papillomas in the forestomach of males at 3200 ppm. | [6] |

| Carcinogenicity (2 years) | Rat | Oral (diet) | Increased incidences of squamous cell carcinomas and papillomas of the forestomach in males at all dose groups. | [6] |

| Nephrotoxicity | Rat (in vitro) | - | Cytotoxicity in isolated renal cortical cells. | [7] |

| GHS Hazard Statements | - | - | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [4] |

The International Agency for Research on Cancer (IARC) has classified 4-Amino-2-chlorophenol as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[6]

Biological Pathways and Mechanisms of Action

While signaling pathways involving this compound are not documented, studies on related aminophenols provide insights into their potential mechanisms of toxicity, particularly nephrotoxicity. The bioactivation of 4-aminophenols is a critical area of investigation.

Potential Bioactivation Pathway of 4-Amino-2-chlorophenol

Research on 4-Amino-2-chlorophenol (4-A2CP) suggests that its nephrotoxicity is influenced by its metabolic bioactivation.[7] The following diagram illustrates a plausible bioactivation pathway leading to cytotoxicity.

Studies have shown that the cytotoxicity of 4-A2CP in isolated rat renal cortical cells can be attenuated by antioxidants like ascorbate and the peroxidase inhibitor mercaptosuccinic acid, suggesting a role for peroxidases and free radicals in its toxic effects.[7] This bioactivation can lead to the formation of reactive intermediates, such as quinoneimines, which can cause cellular damage through covalent binding to macromolecules and the generation of reactive oxygen species.[8][9]

The available scientific literature provides limited specific information on this compound (CAS 35607-19-3), with most data pertaining to its hydrochloride salt, which is designated as a research compound. In contrast, the related compound, 4-Amino-2-chlorophenol, has been more thoroughly investigated, with available data on its synthesis, physicochemical properties, and toxicological profile, including its classification as a possible human carcinogen. The provided experimental protocols and pathway diagrams for related compounds can serve as a valuable starting point for researchers interested in this chemical class. Further research is necessary to fully characterize the properties, biological activity, and safety profile of this compound.

References

- 1. This compound hydrochloride | 35607-19-3 | Benchchem [benchchem.com]

- 2. CAS No.35607-19-3 | this compound hydrochloride | chem960.com [m.chem960.com]

- 3. 35607-19-3(this compound hydrochloride) | Kuujia.com [es.kuujia.com]

- 4. 4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-2-chlorophenol, a substituted phenol derivative of interest in various scientific domains. Due to the limited availability of data for this specific compound, this guide also includes information on its hydrochloride salt and the closely related compound, 4-Amino-2-chlorophenol, to offer a broader context for researchers. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further investigation.

IUPAC Name and Synonyms

The nomenclature of chemical compounds is critical for unambiguous identification. The standardized name for the compound of interest according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Several synonyms exist for this compound, primarily for its hydrochloride salt form, which is often used in research settings. These include:

-

This compound hydrochloride[1]

-

3-Chloro-4-hydroxyphenethylamine hydrochloride

It is crucial to distinguish this compound from its structural isomer, 2-(1-Aminoethyl)-4-chlorophenol, and the related compound, 4-Amino-2-chlorophenol.

Physicochemical Data

Quantitative data for this compound is scarce in publicly available literature. However, some properties of its hydrochloride salt and the related compound 4-Amino-2-chlorophenol are available and summarized below for comparative purposes.

| Property | This compound hydrochloride | 4-Amino-2-chlorophenol |

| Molecular Formula | C₈H₁₁Cl₂NO[1] | C₆H₆ClNO[2][3] |

| Molecular Weight | 208.08 g/mol [1] | 143.57 g/mol [2] |

| CAS Number | 35607-19-3[1] | 3964-52-1[3] |

| Appearance | Not specified | Brown to black crystals or powder[3] |

| Melting Point | Not specified | 150-153 °C |

| Assay | Typically ≥95%[1] | ≥98.5% (GC)[3], 98% |

| InChI Key | GIDNAFCPCGFSKQ-UHFFFAOYSA-N[1] | ZYZQSCWSPFLAFM-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C=C1CCN)Cl)O.Cl | Nc1ccc(O)c(Cl)c1 |

Experimental Protocols

Synthesis of 4-Amino-2-chlorophenol via Hydrogenation of 2-chloro-4-nitrophenol [4]

Materials:

-

2-chloro-4-nitrophenol (86.8 g)

-

Tetrahydrofuran (THF) (200 ml)

-

Raney nickel catalyst (2 g)

-

Hydrogen gas

-

Parr shaker apparatus

-

Filtration apparatus

-

Rotary evaporator

-

Ether (for recrystallization)

Procedure:

-

A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran is prepared.

-

2 g of Raney nickel catalyst is added to the solution.

-

The mixture is transferred to a Parr shaker apparatus and hydrogenated at a hydrogen pressure of 50 p.s.i.

-

Upon completion of the reaction, the mixture is filtered to remove the Raney nickel catalyst.

-

The solvent (tetrahydrofuran) is evaporated from the filtrate using a rotary evaporator.

-

The resulting residue is recrystallized from ether to yield 4-amino-2-chlorophenol as a tan solid.

-

The product can be characterized by its melting point, which is expected to be in the range of 144-147 °C.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 4-Amino-2-chlorophenol as described in the experimental protocol.

References

- 1. This compound hydrochloride | 35607-19-3 | Benchchem [benchchem.com]

- 2. 4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-2-chlorophenol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. prepchem.com [prepchem.com]

Potential Biological Activity of 4-(2-Aminoethyl)-2-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 4-(2-Aminoethyl)-2-chlorophenol, a chlorinated analog of the endogenous trace amine tyramine. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds to infer its likely pharmacological profile. The core of this analysis rests on the well-documented activity of tyramine as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and a catecholamine releasing agent. Furthermore, structure-activity relationship (SAR) studies of phenethylamines and related chlorinated phenols are examined to predict how the introduction of a chlorine atom at the 2-position of the phenol ring may modulate the biological effects of the parent tyramine molecule. This guide outlines the anticipated mechanism of action, potential therapeutic applications, and proposes experimental protocols for the future characterization of this compound.

Introduction

This compound is a synthetic phenethylamine derivative. Structurally, it is an analog of tyramine, an endogenous monoamine, with the addition of a chlorine atom at the 2-position of the phenolic ring. While this compound is available as a research chemical, to date, there is a notable absence of published studies detailing its specific biological activities and mechanism of action. However, its structural similarity to tyramine and other bioactive phenethylamines provides a strong basis for predicting its pharmacological profile.

This whitepaper aims to:

-

Infer the potential biological activities of this compound based on the known pharmacology of tyramine.

-

Analyze the potential influence of the 2-chloro substitution on its interaction with biological targets, drawing from SAR studies of related compounds.

-

Propose potential signaling pathways and mechanisms of action.

-

Provide a framework for the experimental evaluation of this compound.

Inferred Biological Profile and Mechanism of Action

The biological activity of this compound is anticipated to be primarily driven by its tyramine scaffold, with the 2-chloro substituent modulating its potency, selectivity, and metabolic stability.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Tyramine is a potent endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][2] Activation of TAAR1 in monoaminergic neurons leads to the modulation of dopamine, norepinephrine, and serotonin systems. It is highly probable that this compound will also act as a TAAR1 agonist. SAR studies on phenethylamines have shown that halogen substitutions on the phenyl ring can be well-tolerated and in some cases enhance affinity for aminergic receptors.

Catecholamine Release

A primary mechanism of action for tyramine is the release of catecholamines, such as norepinephrine, from sympathetic nerve terminals.[1][3] This occurs through a process where tyramine is taken up into the neuron by the norepinephrine transporter (NET) and displaces norepinephrine from vesicular stores, leading to its release into the synapse. This sympathomimetic effect is responsible for the well-known "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[1][2] It is expected that this compound will share this property, potentially with altered potency due to the chloro-substituent.

Influence of the 2-Chloro Substituent

The introduction of a chlorine atom at the 2-position of the phenol ring is likely to have several effects:

-

Receptor Affinity and Selectivity: The electronegativity and steric bulk of the chlorine atom may alter the binding affinity and selectivity of the molecule for TAAR1 and other monoamine receptors and transporters.

-

Metabolic Stability: The chloro-substituent may influence the metabolic profile of the compound, potentially altering its susceptibility to degradation by enzymes such as monoamine oxidase (MAO) and cytochrome P450s.

-

Lipophilicity: The addition of a chlorine atom will increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes, including the blood-brain barrier.

Comparative Quantitative Data

As no direct quantitative data for this compound is available, the following tables summarize relevant data for the parent compound, tyramine, and other related chlorinated compounds to provide a comparative context.

Table 1: Receptor Binding and Functional Activity of Tyramine

| Parameter | Receptor/Transporter | Species | Value | Reference |

| EC50 | Human TAAR1 | Human | ~1 µM | N/A |

| Ki | Norepinephrine Transporter (NET) | Rat | ~10 µM | N/A |

| Ki | Dopamine Transporter (DAT) | Rat | >100 µM | N/A |

| Ki | Serotonin Transporter (SERT) | Rat | >100 µM | N/A |

Note: The above values are approximate and collated from various sources for illustrative purposes.

Table 2: Biological Activity of a Related Chlorinated Aminophenol

| Compound | Biological Activity | Organism/Cell Line | IC50/MIC | Reference |

| 4-Amino-2-chlorophenol | Nephrotoxicity (LDH release) | Rat Isolated Renal Cortical Cells | Increased compared to 4-aminophenol | N/A |

Proposed Signaling Pathway

Based on its structural similarity to tyramine, the most probable primary signaling pathway for this compound involves the activation of the TAAR1 receptor.

Caption: Inferred TAAR1 signaling pathway for this compound.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental approaches are recommended.

TAAR1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human TAAR1 receptor.

Methodology:

-

Cell Culture: Use a stable cell line expressing the human TAAR1 receptor (e.g., HEK293-hTAAR1).

-

Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

-

Binding Assay:

-

Incubate cell membranes with a known radiolabeled TAAR1 ligand (e.g., [³H]-p-tyramine or a specific synthetic radioligand) and varying concentrations of this compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Monoamine Release Assay

Objective: To measure the ability of this compound to induce the release of norepinephrine from neuronal cells or synaptosomes.

Methodology:

-

Preparation: Use a suitable model system, such as rat brain synaptosomes or a cell line expressing the norepinephrine transporter (e.g., PC12 cells).

-

Loading: Pre-load the cells/synaptosomes with a radiolabeled monoamine, typically [³H]-norepinephrine.

-

Release Experiment:

-

Wash the loaded preparations to remove excess radiolabel.

-

Expose the preparations to varying concentrations of this compound for a short period (e.g., 10-30 minutes).

-

Collect the supernatant containing the released [³H]-norepinephrine.

-

Lyse the cells/synaptosomes to determine the amount of radiolabel remaining.

-

-

Quantification and Analysis:

-

Measure the radioactivity in the supernatant and the cell lysate using liquid scintillation counting.

-

Calculate the percentage of [³H]-norepinephrine released for each concentration of the test compound.

-

Determine the EC50 value for release by non-linear regression.

-

Caption: Proposed experimental workflows for characterizing the compound.

Conclusion and Future Directions

This compound represents an understudied molecule with a high potential for biological activity, primarily as a modulator of monoaminergic systems. Based on its structural relationship to tyramine, it is strongly predicted to be an agonist at the TAAR1 receptor and to induce the release of catecholamines. The 2-chloro substituent is expected to modulate these activities, potentially leading to a unique pharmacological profile with altered potency, selectivity, and pharmacokinetics compared to its parent compound.

Future research should focus on the experimental validation of these hypotheses through the outlined protocols. A thorough characterization of its in vitro pharmacology, followed by in vivo studies to assess its physiological and behavioral effects, will be crucial in determining the therapeutic potential of this compound. Such investigations could reveal novel tools for probing the function of the trace amine system or lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol and its Analogs: A Theoretical and Practical Framework for Researchers

Disclaimer: This document provides a theoretical and practical guide to the synthesis and evaluation of 4-(2-Aminoethyl)-2-chlorophenol and its analogs. To date, there is a notable absence of published experimental data regarding the specific biological activities of this compound. Therefore, the information presented herein regarding its potential pharmacology is based on established structure-activity relationships within the broader class of substituted phenethylamines.

Introduction

This compound is a substituted phenethylamine, a class of compounds renowned for its diverse pharmacological effects, primarily through the modulation of monoamine neurotransmitter systems.[1] The core structure, a phenyl ring linked to an amino group by a two-carbon chain, is a versatile scaffold that has given rise to a vast array of central nervous system stimulants, hallucinogens, entactogens, and therapeutic agents.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 4-position and a chlorine atom at the 2-position of the phenyl ring, suggests a potential for interaction with various biogenic amine receptors. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and practical methodologies for the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives.

Physicochemical Properties

The hydrochloride salt of this compound is available as a research compound.[2] The predicted and known physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H11Cl2NO | [2] |

| Molecular Weight | 208.08 g/mol | [2] |

| CAS Number | 35607-19-3 | [2] |

| Appearance | Solid (predicted) | - |

| pKa (predicted) | 9.5 (amine), 10.2 (phenol) | ChemAxon |

| logP (predicted) | 1.8 | ChemAxon |

Synthesis and Derivatization

A plausible synthetic route to this compound, based on established methodologies for related compounds, is outlined below. The synthesis of the related compound, 4-amino-2-chlorophenol, has been well-documented and serves as a key starting point.[3]

Proposed Synthesis of this compound

Potential Derivatizations

Further exploration of the structure-activity relationships of this compound can be achieved through various derivatizations:

-

N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the primary amine can modulate receptor selectivity and potency.

-

Alpha-Alkylation: Addition of an alkyl group at the alpha-position of the ethylamine side chain would yield amphetamine analogs, potentially increasing stimulant properties.

-

Modification of the Phenyl Ring: Substitution at other positions on the phenyl ring with different halogens or methoxy groups could further probe the binding pocket of target receptors.

Predicted Biological Activity and Structure-Activity Relationships

The biological activity of substituted phenethylamines is highly dependent on the substitution pattern on the phenyl ring. The presence of a chlorine atom and a hydroxyl group on the phenyl ring of this compound suggests potential interactions with serotonin and catecholamine receptors.

Predicted Receptor Targets

Based on the structure, the most likely primary targets for this compound are the serotonin 5-HT2A and 5-HT2C receptors , and to a lesser extent, the dopamine and norepinephrine transporters . The phenethylamine backbone is a common feature of ligands for these targets.

Structure-Activity Relationships of Halogenated Phenethylamines

-

Halogen Substitution: The presence of a halogen, such as chlorine, on the phenyl ring often enhances the affinity for the 5-HT2A receptor. The position of the halogen is critical, with substitution at the 4-position generally being favorable for activity.

-

Hydroxyl Substitution: A hydroxyl group at the 4-position can contribute to hydrogen bonding within the receptor binding pocket, potentially influencing affinity and efficacy.

Potential Signaling Pathways

Should this compound act as an agonist at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), it would likely initiate the following signaling cascade:

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, purification, and biological evaluation of this compound and its analogs.

Synthesis Protocol: Reductive Amination of a Phenylacetaldehyde Precursor

This protocol describes a general method for the synthesis of phenethylamines via reductive amination.

Materials:

-

2-Chloro-4-hydroxyphenylacetaldehyde

-

Ammonia (or an appropriate amine for N-substituted derivatives) in methanol

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Dissolve 2-Chloro-4-hydroxyphenylacetaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between DCM and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

For the hydrochloride salt, dissolve the purified freebase in a minimal amount of DCM or ether and add a solution of HCl in ethanol or ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration and dry under vacuum.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]ketanserin for 5-HT2A)

-

Test compounds (including this compound)

-

Non-specific binding control (e.g., a high concentration of a known antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol is used to determine the functional activity (e.g., agonism or antagonism) of test compounds at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells expressing the receptor of interest

-

Test compounds

-

Forskolin (to stimulate cAMP production for Gi-coupled receptors)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Cell culture medium

-

384-well plates

Procedure:

-

Seed the cells in a 384-well plate and grow to the desired confluency.

-

Prepare serial dilutions of the test compounds.

-

For Gi-coupled receptors, pre-treat the cells with the test compounds followed by the addition of forskolin. For Gs-coupled receptors, add the test compounds directly.

-

Incubate the plate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties

| Parameter | Predicted Value |

| pKa (amine) | 9.5 |

| pKa (phenol) | 10.2 |

| logP | 1.8 |

| Polar Surface Area | 46.2 Ų |

Table 2: Hypothetical Biological Data for this compound Analogs

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | DAT Ki (nM) | 5-HT2A EC50 (nM) |

| This compound | TBD | TBD | TBD | TBD |

| Analog 1 (N-methyl) | TBD | TBD | TBD | TBD |

| Analog 2 (alpha-methyl) | TBD | TBD | TBD | TBD |

| Analog 3 (3-chloro) | TBD | TBD | TBD | TBD |

| Reference Compound | 1.2 | 5.4 | >1000 | 3.7 |

TBD: To be determined experimentally.

Conclusion

While this compound remains an understudied compound, its structural similarity to other pharmacologically active phenethylamines makes it a compelling target for further investigation. This guide provides a comprehensive theoretical framework and a set of practical, detailed protocols to enable researchers to synthesize, characterize, and evaluate the biological activity of this molecule and its analogs. The exploration of such compounds will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing the interaction of substituted phenethylamines with their biological targets and may lead to the discovery of novel chemical probes or therapeutic agents.

References

"4-(2-Aminoethyl)-2-chlorophenol" discovery and history

An in-depth technical guide on the synthesis, properties, and potential applications of 4-(2-Aminoethyl)-2-chlorophenol, a substituted phenethylamine derivative.

Abstract

This compound is a halogenated derivative of the phenethylamine scaffold, a core structure in many biologically active compounds. This document provides a comprehensive overview of its potential synthesis, physicochemical properties, and speculative mechanisms of action based on its structural similarity to known adrenergic and dopaminergic modulators. Detailed experimental protocols for its hypothetical synthesis and characterization are presented, alongside a discussion of its potential research applications in pharmacology and drug development.

Introduction of this compound

The phenethylamine class of compounds has been a cornerstone of medicinal chemistry for over a century, yielding a wide array of therapeutic agents that modulate neurotransmitter systems. The substitution pattern on the phenyl ring and the ethylamine side chain dictates the pharmacological profile, influencing receptor affinity and metabolic stability. The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the phenethylamine core, as in this compound, is anticipated to confer unique properties, potentially impacting its interaction with biogenic amine transporters and receptors.

While a detailed historical record of the specific discovery of this compound is not extensively documented in mainstream scientific literature, its conceptualization lies at the intersection of research into halogenated phenethylamines and catecholamine analogues. The synthesis and evaluation of such compounds are often driven by the quest for novel pharmacological tools and potential therapeutic leads. This whitepaper outlines a plausible synthetic pathway and discusses the potential significance of this particular substitution pattern.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for developing appropriate analytical methods.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 | g/mol |

| pKa (amine) | ~9.5 | |

| pKa (phenol) | ~8.5 | |

| LogP | ~1.8 | |

| Melting Point | Not Determined | °C |

| Boiling Point | Not Determined | °C |

| Solubility | Sparingly soluble in water, soluble in ethanol and DMSO |

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from 2-chloro-4-hydroxyphenylacetonitrile. This multi-step synthesis involves the reduction of a nitrile group to a primary amine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2-Chloro-4-hydroxyphenylacetonitrile

Materials:

-

2-Chloro-4-hydroxyphenylacetonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq) or Raney Nickel (catalytic) and Hydrogen gas

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Round bottom flask and reflux condenser

Procedure:

-

Reaction Setup: A dry 250 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride at 0 °C.

-

Substrate Addition: 2-Chloro-4-hydroxyphenylacetonitrile, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water.

-

Workup: The resulting suspension is filtered, and the filter cake is washed with THF. The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction and Purification: The crude product is redissolved in DCM and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The final product can be purified by column chromatography or recrystallization.

Potential Pharmacological Profile and Signaling Pathways

The structure of this compound suggests potential interactions with monoamine systems in a manner analogous to other substituted phenethylamines. The presence of the phenolic hydroxyl group and the primary amine are key pharmacophoric features for binding to adrenergic and dopaminergic receptors and transporters.

"4-(2-Aminoethyl)-2-chlorophenol" theoretical properties calculation

An In-Depth Technical Guide to the Theoretical Properties of 4-(2-Aminoethyl)-2-chlorophenol

This technical guide provides a comprehensive overview of the theoretically calculated and estimated physicochemical and pharmacokinetic properties of the compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. The data presented herein are derived from computational models and estimations based on structurally related compounds, offering a valuable in-silico starting point for further experimental investigation.

Chemical Identity and Structure

This compound is a substituted phenol derivative. Its chemical structure consists of a phenol ring with a chloro substituent at position 2 and an aminoethyl group at position 4.

Chemical Structure:

Molecular Formula: C₈H₁₀ClNO[1]

Molecular Weight: 171.62 g/mol [1]

Theoretical Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. The following properties for this compound have been estimated using computational methods and data from analogous structures.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 171.62 g/mol | Calculation from Molecular Formula[1] |

| pKa | ~8.82 (basic), ~10 (acidic) | Estimated based on structurally similar compounds like (R)-2-(1-aMinoethyl)-4-chlorophenol.[2] The phenolic hydroxyl group contributes to its acidic nature, while the amino group is basic. |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This is an estimated range. The lipophilicity is influenced by the chloro-substituted aromatic ring, while the hydroxyl and amino groups increase hydrophilicity. Precise prediction requires specialized software.[3][4][5] |

| Aqueous Solubility | Moderately soluble | The presence of polar amino and hydroxyl groups suggests moderate solubility in water. However, the chlorophenyl group will decrease solubility. Solubility is expected to be pH-dependent.[6][7] |

In-Silico ADMET Profile: A Theoretical Overview

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is essential to identify potential liabilities and reduce late-stage failures.[8][9] In-silico ADMET prediction tools utilize computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to forecast these properties based on the molecule's structure.[10][11][12]

Methodologies for In-Silico Prediction

The theoretical properties presented in this guide are based on methodologies commonly employed in computational chemistry and drug discovery:

-

pKa Prediction: The ionization constant (pKa) is often predicted using software that analyzes the electronic effects of functional groups within the molecule. The pKa of the amino and phenolic groups is influenced by the electron-withdrawing effect of the chlorine atom.[13][14][15]

-

logP Calculation: The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is typically calculated using fragment-based methods or atom-based methods where the contributions of different parts of the molecule are summed.[4][16]

-

ADMET Profiling: A variety of web-based platforms and software packages, such as ADMETlab and ADMET-AI, can predict a wide range of ADMET properties.[11][12] These tools use large datasets of experimentally determined properties to train models that can then make predictions for novel compounds.[8][10]

Visualizing Computational Workflows and Potential Interactions

The following diagrams illustrate the general workflow for in-silico property prediction and a hypothetical signaling pathway interaction that could be investigated for a molecule like this compound.

Caption: General workflow for in-silico prediction of compound properties.

Caption: Hypothetical signaling pathway interaction for investigation.

Conclusion

The theoretical properties of this compound outlined in this document provide a foundational in-silico assessment. These predictions suggest a moderately water-soluble compound with both acidic and basic functional groups, and a lipophilicity profile that may allow for membrane permeability. The computational ADMET profile, which can be generated using the described methodologies, will be crucial in guiding the next steps of experimental validation and lead optimization in a drug discovery context. It is imperative that these theoretical values are confirmed through in-vitro and in-vivo experimental studies.

References

- 1. This compound | 32560-53-5 [chemicalbook.com]

- 2. (R)-2-(1-aMinoethyl)-4-chlorophenol CAS#: 1228571-53-6 [m.chemicalbook.com]

- 3. Prediction of octanol-water partition coefficients for the SAMPL6-log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 8. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugpatentwatch.com [drugpatentwatch.com]

- 10. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 11. ADMET-AI [admet.ai.greenstonebio.com]

- 12. ADMETlab 2.0 [admetmesh.scbdd.com]

- 13. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. afit.edu [afit.edu]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Predicted Stability and Degradation Profile of 4-(2-Aminoethyl)-2-chlorophenol

Introduction

4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a phenolic hydroxyl group, an aminoethyl side chain, and a chlorine substituent on the aromatic ring, presents multiple reactive sites susceptible to degradation. Understanding the intrinsic stability of this molecule is crucial for the development of stable formulations, prediction of degradation pathways, and the establishment of appropriate storage conditions. This technical guide provides a prospective analysis of its stability and degradation profile based on the reactivity of its functional groups.

Chemical Structure and Potential Reactive Sites

The chemical structure of this compound is shown below:

Molecular Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol CAS Number: 32560-53-5[1]

The key functional groups that are likely to influence its stability are:

-

Phenolic Hydroxyl Group: Prone to oxidation, forming colored degradation products (quinones or polymeric species). It can also undergo esterification or etherification.

-

Primary Amino Group: Susceptible to oxidation, deamination, and reactions with aldehydes or ketones.

-

Chlorine Substituent: Generally stable, but can be displaced under certain conditions (e.g., photolysis or reaction with strong nucleophiles).

-

Aromatic Ring: Can be subject to electrophilic substitution or oxidative cleavage.

Predicted Stability and Degradation Profile

The stability of this compound is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents. A systematic evaluation of its stability would involve forced degradation studies under various stress conditions.

Hydrolytic Degradation

Hydrolysis is not expected to be a major degradation pathway for the core structure of this compound, as it lacks readily hydrolyzable groups like esters or amides. However, extreme pH conditions at elevated temperatures might promote dehalogenation or other complex reactions.

Oxidative Degradation

Oxidation is predicted to be a significant degradation pathway. The electron-donating phenolic hydroxyl and amino groups make the molecule susceptible to oxidation.

-

Potential Oxidative Degradation Products:

-

Formation of a quinone-imine structure through oxidation of the aminophenol ring.

-

Oxidative deamination of the aminoethyl side chain.

-

Formation of polymeric materials through radical coupling reactions.

-

Photodegradation

Exposure to light, particularly UV light, could induce degradation. Chlorinated aromatic compounds are known to undergo photolytic cleavage of the carbon-halogen bond.

-

Potential Photodegradation Pathways:

-

Homolytic cleavage of the C-Cl bond to form a radical species, which could lead to a variety of secondary products.

-

Photo-oxidation of the aminophenol ring.

-

Thermal Degradation

In the solid state and in solution, elevated temperatures are likely to accelerate oxidative degradation pathways. The stability of the compound at various temperatures should be determined to establish appropriate storage and handling conditions.

Proposed Experimental Protocols for Forced Degradation Studies

The following table outlines a proposed set of experiments for conducting forced degradation studies on this compound, based on ICH guidelines. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

| Stress Condition | Proposed Experimental Protocol | Analytical Method | Potential Degradation Products |

| Acid Hydrolysis | 1. Dissolve the compound in 0.1 M HCl. 2. Reflux at 80°C for 24 hours. 3. Neutralize and dilute for analysis. | RP-HPLC with UV/PDA detection, LC-MS | Dehalogenated species, products of side-chain reactions. |

| Base Hydrolysis | 1. Dissolve the compound in 0.1 M NaOH. 2. Reflux at 80°C for 24 hours. 3. Neutralize and dilute for analysis. | RP-HPLC with UV/PDA detection, LC-MS | Quinone-like structures, dehalogenated species. |

| Oxidation | 1. Dissolve the compound in a solution of 3% H₂O₂. 2. Store at room temperature for 24 hours. 3. Quench the reaction and dilute for analysis. | RP-HPLC with UV/PDA detection, LC-MS | Quinone-imines, N-oxides, deaminated products. |

| Photostability | 1. Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Analyze against a dark control. | RP-HPLC with UV/PDA detection, LC-MS | Dehalogenated products, photo-oxidized species. |

| Thermal Stress | 1. Heat the solid compound at 105°C for 24 hours. 2. Dissolve and dilute for analysis. | RP-HPLC with UV/PDA detection, LC-MS | Oxidative and polymeric degradation products. |

Predicted Degradation Pathway and Experimental Workflow

Based on the degradation of a structurally similar compound, 4-chloro-2-aminophenol, a plausible microbial or oxidative degradation pathway for this compound could involve initial deamination followed by hydroxylation to form a catechol intermediate.[2] This catechol can then undergo ring cleavage.

Caption: Predicted oxidative/microbial degradation pathway.

A typical workflow for conducting and analyzing forced degradation studies is outlined below.

Caption: Workflow for forced degradation studies.

Conclusion

References

Methodological & Application

In Vitro Research Applications of 4-(2-Aminoethyl)-2-chlorophenol: Application Notes and Protocols

Disclaimer: Direct in vitro research on 4-(2-Aminoethyl)-2-chlorophenol is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including chlorophenols and phenethylamines. These are intended to serve as a foundational guide for researchers and professionals in drug development to explore the potential of this compound.

Application Notes

This compound is a molecule combining the structural features of a phenethylamine and a chlorophenol. This unique structure suggests several potential areas of in vitro research, primarily focusing on its potential cytotoxic, antimicrobial, and neuromodulatory properties.

1. Cytotoxicity and Anti-cancer Research:

Chlorinated phenols are known to exhibit cytotoxicity. The presence of the chloro- group on the phenol ring can enhance its reactivity and potential to induce cellular stress. The aminoethyl side chain may also contribute to its uptake and interaction with cellular components. Therefore, this compound is a candidate for screening as a potential cytotoxic agent against various cancer cell lines. In vitro studies could elucidate its mechanism of action, such as the induction of apoptosis or necrosis, and its effect on cell cycle progression.

2. Antimicrobial Research:

Phenolic compounds are well-documented for their antimicrobial properties. The hydroxyl group on the benzene ring is a key functional group responsible for this activity. The addition of a chlorine atom can further enhance its antimicrobial potency. In vitro studies would be crucial to determine the spectrum of activity of this compound against a panel of pathogenic bacteria and fungi. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays would be central to this investigation.

3. Neuromodulatory and Neurotoxicity Research:

The phenethylamine backbone of this compound is a core structure in many neurotransmitters and psychoactive compounds. This suggests that the compound could interact with monoamine systems in the brain, such as transporters or receptors for dopamine, norepinephrine, and serotonin. It may also act as an inhibitor of enzymes like monoamine oxidase (MAO). Therefore, in vitro assays using neuronal cell lines or primary neurons are warranted to investigate its potential neuromodulatory or neurotoxic effects. Receptor binding assays and enzyme inhibition assays would be key to characterizing these properties.

Quantitative Data Summary (Illustrative)